Efficient N-Arylation Yields via Diaryliodonium Salt Strategy for 8-Chloro Scaffold
The 8-chloro group enables direct N-arylation of 2,7-naphthyridin-1(2H)-one with diaryliodonium salts under mild conditions (room temperature, short reaction times), producing 8-chloro-2-phenyl-2,7-naphthyridin-1(2H)-one intermediates in high yields. The parent unsubstituted 2,7-naphthyridin-1(2H)-one cannot undergo this transformation efficiently; its functionalization has been described as 'especially difficult' with few available methods, greatly limiting its application in drug discovery [1].
| Evidence Dimension | N-arylation efficiency (isolated yield of 8-chloro-2-phenyl intermediates 7a–f) |
|---|---|
| Target Compound Data | 72–85% isolated yield for intermediates 7a–f (HPLC purity: 92.1–98.3%) |
| Comparator Or Baseline | Unsubstituted 2,7-naphthyridin-1(2H)-one: no equivalent N-arylation method reported; functionalization described as 'especially difficult' [1] |
| Quantified Difference | Qualitative transformation enabled vs. infeasible; 72–85% yields for key intermediates |
| Conditions | Diaryliodonium salt-mediated N-arylation; intermediates 7a–f synthesized via condensation–cyclization–chlorination sequence; purified compounds characterized by 1H/13C NMR and HPLC [1] |
Why This Matters
High-yielding access to 8-chloro-2-phenyl intermediates is the critical entry point for building diverse kinase inhibitor libraries, enabling medicinal chemistry programs to efficiently explore SAR space that is inaccessible from the unsubstituted scaffold.
- [1] Sun, H.; Zhuo, L.; Dong, H.; Huang, W.; She, N. Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. Molecules 2019, 24 (24), 4461. (Yields for intermediates 7a–f: 72–85%; Section 4.3.2, lines 228–270; Introduction: functionalization difficulty, lines 71–73.) View Source
